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Loxoprofen Ethoxy Carbonyl Methyl Ester

Cat. No.: B13443094
M. Wt: 332.4 g/mol
InChI Key: HJPYJGPAWARAIF-UHFFFAOYSA-N
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Description

Contextualization of Loxoprofen (B1209778) Derivatives in Chemical and Biological Systems

Loxoprofen is a non-selective cyclooxygenase inhibitor that, following oral administration, is rapidly converted into its active trans-alcohol metabolite. wikipedia.org This active form is responsible for the drug's anti-inflammatory, analgesic, and antipyretic properties, which are achieved by reducing the synthesis of prostaglandins. wikipedia.orgnih.gov The chemical structure of loxoprofen, featuring a carboxylic acid group, is common among many NSAIDs and is a key site for chemical modification.

Research into loxoprofen derivatives often aims to improve its selectivity for COX-2 over COX-1. nih.gov The COX-1 isoenzyme is associated with the protection of the gastrointestinal mucosa, while COX-2 is more directly involved in inflammatory processes. By creating derivatives with higher COX-2 specificity, researchers aim to reduce the gastric lesions commonly associated with NSAID use. nih.gov In this context, Loxoprofen Ethoxy Carbonyl Methyl Ester is identified chemically as Ethyl 1-(4-(1-methoxy-1-oxopropan-2-yl)benzyl)-2-oxocyclopentane-1-carboxylate. analyticachemie.insynzeal.com It is recognized within the pharmaceutical industry primarily as an impurity or a key intermediate in the synthesis of loxoprofen, crucial for ensuring the quality and purity of the final active pharmaceutical ingredient. synzeal.compharmaffiliates.comarborpharmchem.comgoogle.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 1152440-23-7 analyticachemie.in, synzeal.com, pharmaffiliates.com
IUPAC Name Ethyl 1-(4-(1-methoxy-1-oxopropan-2-yl)benzyl)-2-oxocyclopentane-1-carboxylate analyticachemie.in, lgcstandards.com
Synonyms Methyl 4-[[1-(ethoxycarbonyl)-2-oxocyclopentyl]methyl]-α-methylbenzeneacetate; Methyl Ethyl Hydroxy Loxoprofen analyticachemie.in, synzeal.com, pharmaffiliates.com
Molecular Formula C₁₉H₂₄O₅ analyticachemie.in, alentris.org
Molecular Weight 332.39 g/mol analyticachemie.in

Research Significance of Esterified Prodrugs and Intermediates

The development of esterified prodrugs represents a significant strategy in pharmaceutical sciences to overcome the limitations of parent drug molecules. For NSAIDs, a primary objective is to mask the free carboxylic acid group, a moiety often linked to local gastrointestinal irritation. mdpi.comresearchgate.net By converting this acid into an ester, the resulting prodrug is typically more lipophilic and less acidic, which can decrease direct stomach irritation. researchgate.netnih.gov These ester prodrugs are designed to be stable in the acidic environment of the stomach and are later hydrolyzed by esterase enzymes in the plasma and other tissues to release the active parent NSAID. nih.gov

This prodrug approach can lead to an improved therapeutic index by enhancing bioavailability and solubility while minimizing side effects. nih.govnih.gov The esterification of NSAIDs like ibuprofen, naproxen, and indomethacin (B1671933) has been explored extensively to create hybrid drugs, for example, by linking them to molecules that release cytoprotective agents like nitric oxide (NO). acs.org Pharmaceutical intermediates, such as this compound, are fundamental to this research and development process. They are essential building blocks in the synthesis of the final drug product, and their purity and characterization are critical for regulatory approval and manufacturing consistency. synzeal.comarborpharmchem.com

Overview of Academic Research Trajectories for Loxoprofen-Related Compounds

Academic and industrial research concerning loxoprofen and its related compounds has progressed along several key trajectories. A major focus has been the synthesis and biological evaluation of new loxoprofen derivatives designed to exhibit a safer pharmacological profile. nih.gov This includes the development of compounds with reduced gastric ulcerogenic activity compared to the parent drug, often by enhancing COX-2 selectivity. nih.govsemanticscholar.org

Another significant area of research involves the creation of novel drug delivery systems. To minimize systemic side effects associated with oral administration, transdermal preparations such as medicated tapes, gels, and hydrogel patches have been developed. wikipedia.orgresearchgate.netnih.gov These topical formulations allow for localized delivery of loxoprofen, which can be particularly beneficial for musculoskeletal conditions. researchgate.netspandidos-publications.com

Furthermore, considerable research is dedicated to optimizing the synthesis of loxoprofen and its intermediates. google.com This includes developing more efficient, cost-effective, and environmentally friendly synthetic routes to improve yield and purity, which is essential for industrial-scale production. google.com The study of loxoprofen's active metabolites also continues to be an important area, providing insights into its mechanism of action and potential for developing second-generation compounds. nih.govpatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O5 B13443094 Loxoprofen Ethoxy Carbonyl Methyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 1-[[4-(1-methoxy-1-oxopropan-2-yl)phenyl]methyl]-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C19H24O5/c1-4-24-18(22)19(11-5-6-16(19)20)12-14-7-9-15(10-8-14)13(2)17(21)23-3/h7-10,13H,4-6,11-12H2,1-3H3

InChI Key

HJPYJGPAWARAIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC2=CC=C(C=C2)C(C)C(=O)OC

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Loxoprofen Ethoxy Carbonyl Methyl Ester

Established Synthetic Pathways for the Esterification of Loxoprofen (B1209778) Precursors

The primary established pathway to Loxoprofen Ethoxy Carbonyl Methyl Ester does not involve direct esterification of a Loxoprofen precursor but rather a convergent synthesis strategy. This process involves the alkylation of a cyclopentanone (B42830) derivative with a phenylpropionate ester. The key starting materials are typically 2-ethoxycarbonyl cyclopentanone and an ester of 2-(4-bromomethylphenyl)propionic acid (such as the methyl or ethyl ester). google.compatsnap.com

The core reaction is a condensation, specifically an alkylation reaction, where the enolate of 2-ethoxycarbonyl cyclopentanone acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-(4-bromomethylphenyl)propionic acid ester. google.com The reaction is typically carried out under basic conditions to facilitate the formation of the enolate.

The general mechanism proceeds as follows:

Enolate Formation: A base, such as sodium hydroxide (B78521) or sodium methoxide, abstracts the acidic α-proton from 2-ethoxycarbonyl cyclopentanone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The resulting enolate attacks the 2-(4-bromomethylphenyl)propionate ester via an SN2 mechanism, displacing the bromide ion and forming a new carbon-carbon bond. This step links the cyclopentanone and phenylpropionate moieties to yield the target compound, this compound.

Reaction conditions are critical for optimizing yield and minimizing side products. The choice of base, solvent, and temperature plays a significant role. Patents describing the synthesis of Loxoprofen outline various conditions for this key step. google.compatsnap.com

Interactive Data Table: Representative Reaction Conditions for Synthesis

ParameterCondition 1Condition 2
Base Sodium Hydroxide (NaOH)Sodium Methoxide (NaOMe)
Solvent TolueneToluene, N,N-dimethylformamide (DMF)
Temperature 10-15 °C10-15 °C
Reactants 2-ethoxycarbonyl cyclopentanone, 2-(4-bromomethylphenyl)propionic acidDimethyl adipate (B1204190) (in situ cyclization), 2-(4-bromomethylphenyl) propionate
Reference google.com patsnap.com

Following this condensation, the resulting diester intermediate is then subjected to hydrolysis and decarboxylation to produce Loxoprofen. google.compatsnap.com

Catalysis is fundamental in the preparation of the starting materials for the main condensation reaction. The precursor, 2-(4-halomethylphenyl)propionic acid, is often synthesized and esterified under acidic conditions.

Acid Catalysis for Precursor Esterification: The esterification of the carboxylic acid group of the phenylpropionic acid precursor is typically catalyzed by strong acids. Common catalysts include concentrated sulfuric acid, p-toluenesulfonic acid, or hydrogen chloride. google.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (e.g., methanol (B129727) or ethanol).

Base-Mediated Condensation: In the main alkylation step, a stoichiometric amount of a strong base is used rather than a catalytic amount. The base is consumed in the deprotonation of 2-ethoxycarbonyl cyclopentanone to form the nucleophilic enolate, driving the reaction forward. google.compatsnap.com

Novel Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods. These novel approaches aim to reduce waste, improve safety, and enhance reaction efficiency.

Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to minimize environmental impact. mdpi.comtandfonline.com For the synthesis of Loxoprofen and its intermediates, several green strategies are relevant.

Enzymatic Catalysis: Lipases are enzymes that can be used for the highly selective, chemo-, and enantioselective esterification of chiral molecules like Loxoprofen precursors. researchgate.net This biocatalytic approach offers an alternative to traditional chemical methods, often proceeding under milder reaction conditions and in organic solvents, which can enhance enzyme stability and substrate solubility. researchgate.netpatsnap.com This method is particularly valuable for producing single-enantiomer drugs.

Use of Recyclable Catalysts: The use of solid super-acid catalysts has been reported in the synthesis of Loxoprofen sodium. google.com These catalysts are environmentally benign as they can be easily recovered and recycled, significantly reducing waste generation compared to homogenous acid catalysts. google.com

Interactive Data Table: Comparison of Synthetic Methodologies

FeatureConventional MethodGreen Chemistry Approach
Catalyst Strong mineral acids (e.g., H₂SO₄)Lipases, recyclable solid acids
Reaction Conditions Often harsh (high temp, strong acid/base)Mild (near-ambient temp and pressure)
Solvent Use Often uses chlorinated or other hazardous solventsUse of greener solvents (e.g., ethyl acetate (B1210297), t-butanol) or solvent-free conditions
Waste Generation Higher, due to non-recyclable catalysts and by-productsLower, due to catalyst recycling and higher selectivity
Selectivity May require protecting groups or produce racemic mixturesHigh stereoselectivity possible with biocatalysts
Reference google.comgoogle.com tandfonline.comresearchgate.netgoogle.com

While specific literature detailing the application of electrochemistry or flow chemistry to the synthesis of this compound is limited, these techniques represent the forefront of modern pharmaceutical production.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for pharmaceutical synthesis. researchgate.net By conducting reactions in a continuous stream through a reactor, flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to higher yields, improved safety by minimizing the volume of hazardous reagents at any given time, and easier scalability. The multi-step synthesis of Loxoprofen intermediates is a suitable candidate for adaptation to a continuous flow platform, which could streamline production and reduce costs. researchgate.net

Purification and Isolation Methodologies for Research-Grade Compound

Achieving high purity is critical for pharmaceutical intermediates to ensure the quality and safety of the final drug product. arborpharmchem.com For research-grade this compound, a combination of purification techniques is employed.

Extraction and Washing: After the condensation reaction, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent. The organic phase is then washed with aqueous solutions (e.g., brine) to remove inorganic salts and other water-soluble impurities.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For related compounds in the Loxoprofen synthesis pathway, solvent systems such as ethanol (B145695) and ethyl acetate have been used effectively to obtain high-purity crystalline solids. google.com This method is effective at removing closely related impurities.

Chromatography: For achieving the highest purity, chromatographic methods are indispensable.

Column Chromatography: This technique is used to separate the target compound from unreacted starting materials and side products based on differential adsorption on a stationary phase (e.g., silica (B1680970) gel).

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used as an analytical tool to confirm the purity of the final compound, often aiming for a purity of ≥99.5% for pharmaceutical intermediates. arborpharmchem.com It can also be used on a preparative scale for the isolation of highly pure material.

Interactive Data Table: Summary of Purification Techniques

TechniquePurposeTypical Application
Solvent Extraction/Washing Initial work-up to remove bulk inorganic impurities and water-soluble by-products.Post-reaction quenching and separation.
Recrystallization Removal of impurities from a solid product to yield a highly crystalline, pure compound.Final purification step for solid intermediates. google.com
Column Chromatography Separation of the target compound from structurally similar impurities.Purification of crude reaction mixtures.
HPLC Analysis Quantitative assessment of purity and detection of trace impurities.Quality control to ensure the intermediate meets pharmaceutical standards (≥99.5%). arborpharmchem.com

Stereochemical Control and Chirality in Synthesis

The stereochemical complexity of Loxoprofen and its derivatives, including this compound, arises from the presence of at least two chiral centers. One is located at the α-position of the propionic acid moiety, and the other is on the cyclopentyl ring. The control of the absolute configuration at these centers is crucial as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The synthesis of enantiomerically pure or enriched forms of Loxoprofen derivatives necessitates the use of asymmetric synthesis strategies. The chirality of this compound is fundamentally dependent on the stereochemical control exerted during the synthesis of the core Loxoprofen structure. Key strategies for achieving this control include enzymatic resolutions, the use of chiral auxiliaries, asymmetric catalysis, and chiral chromatography.

A significant approach to obtaining the desired stereoisomer of Loxoprofen precursors is through enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For instance, the kinetic resolution of the racemic alcohol 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol has been successfully achieved using lipase-PS. researchgate.net This enzymatic process yields the (S)-acetate with a high enantiomeric excess (ee) of 98%, which is a key intermediate for the synthesis of the active form of Loxoprofen. researchgate.net The corresponding (R)-alcohol is also obtained with a high ee of 94%. researchgate.net Biocatalysis, particularly with lipases, is a valuable method for producing single-isomer chiral drugs due to the high regio-, chemo-, and enantioselectivity of these enzymes. researchgate.net

Another strategy involves the asymmetric alkylation of cyclic ketones, which can be accomplished using chiral auxiliaries such as those developed in the Enders' or Meyers' strategies. researchgate.net These methods involve the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction.

Stereoselective reduction of a carbonyl group, often achieved through biocatalytic means, is another critical step where chirality can be introduced. For example, alcohol dehydrogenases can be used for the asymmetric reduction of ketones to produce chiral alcohols with high enantioselectivity. researchgate.net A Chinese patent describes a method for preparing an active metabolite of loxoprofen that employs a chiral auxiliary derived from L-phenylalaninol to achieve stereoselective reduction of the cyclopentanone carbonyl group.

In addition to synthetic strategies that create chiral centers, the separation of enantiomers from a racemic mixture is a widely used technique. Preparative chromatographic resolution is a powerful tool for isolating stereoisomers. A key synthetic intermediate for Loxoprofen, 2-(4-bromomethylphenyl)propionic acid, has been successfully resolved using recycling countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov This method has been shown to yield both S and R enantiomers with purities exceeding 99.0% and an enantiomeric excess of 98.0%. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) has also been demonstrated as an effective analytical and semi-preparative method for separating the stereoisomers of Loxoprofen. researchgate.netnih.gov

Asymmetric allylic substitution reactions have also been employed in the synthesis of the active form of Loxoprofen. nih.gov This approach involves the use of transition metal catalysts with chiral ligands to control the stereochemistry of the newly formed carbon-carbon bond, thereby establishing the desired configuration at the chiral centers.

The following table summarizes the reported enantiomeric excess values achieved through different stereochemical control strategies for Loxoprofen and its precursors:

Table 1: Enantiomeric Excess in Stereoselective Syntheses of Loxoprofen and Precursors

MethodPrecursor/ProductChiral Agent/CatalystEnantiomeric Excess (ee)Reference
Enzymatic Kinetic Resolution(S)-acetate of 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanolLipase-PS98% researchgate.net
Enzymatic Kinetic Resolution(R)-alcohol of 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanolLipase-PS94% researchgate.net
Chiral ChromatographyS and R enantiomers of 2-(4-bromomethylphenyl)propionic acidHydroxypropyl-β-cyclodextrin98% nih.gov

Advanced Spectroscopic and Structural Elucidation of Loxoprofen Ethoxy Carbonyl Methyl Ester

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of a molecule's elemental composition. For Loxoprofen (B1209778) Ethoxy Carbonyl Methyl Ester, with a chemical formula of C19H24O5, HRMS would be employed to confirm its molecular weight and composition with high accuracy.

Expected Research Findings: An HRMS analysis, likely using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a high-resolution mass spectrum. The data would provide the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass.

Table 1: Expected High-Resolution Mass Spectrometry Data for Loxoprofen Ethoxy Carbonyl Methyl Ester

Ion Type Calculated m/z Observed m/z Mass Accuracy (ppm)
[M+H]+ 333.1702 Data not available Data not available

This precise mass measurement is crucial for distinguishing the compound from other potential impurities with the same nominal mass but different elemental compositions, thereby unequivocally confirming its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A full structural assignment of this compound would involve a suite of NMR experiments.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between atoms.

Expected Research Findings:

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring, the aliphatic protons of the cyclopentanone (B42830) ring, the methoxy (B1213986) and ethoxy groups of the ester functionalities, and the methyl group adjacent to the chiral center.

¹³C NMR: The spectrum would reveal the number of unique carbon environments, including signals for the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the aliphatic carbons.

2D NMR: COSY would establish proton-proton couplings within the various structural fragments. HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal long-range correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as the phenylpropionate moiety and the substituted cyclopentanone ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH Data not available Data not available
O-CH₂ (Ethoxy) Data not available Data not available
O-CH₃ (Methoxy) Data not available Data not available
CH (Propionate) Data not available Data not available
CH₂ (Cyclopentanone) Data not available Data not available
CH₃ (Propionate) Data not available Data not available

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ketone) Data not available
C=O (Esters) Data not available
Aromatic C Data not available
O-CH₂ (Ethoxy) Data not available
O-CH₃ (Methoxy) Data not available

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure-Property Correlation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Expected Research Findings:

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong band around 1730-1750 cm⁻¹ would correspond to the C=O stretching of the ester groups, while the ketone carbonyl stretch would appear around 1715 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule and C-O stretching bands for the ester linkages.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. The electronic transitions of the phenyl chromophore would be the dominant feature.

Table 4: Expected IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Feature Expected Wavenumber/Wavelength
IR C=O Stretch (Ester) Data not available
IR C=O Stretch (Ketone) Data not available
IR C-O Stretch Data not available

X-ray Crystallography for Solid-State Structure Determination

Expected Research Findings: For a successful X-ray crystallographic analysis, a suitable single crystal of this compound would need to be grown. The analysis would yield the precise spatial coordinates of each atom in the crystal lattice. This would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclopentanone ring and the orientation of the ester groups in the solid state.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Z Data not available

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Since this compound contains a chiral center, determining its absolute configuration is crucial. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can establish the absolute stereochemistry of a chiral molecule.

Expected Research Findings:

VCD and ECD: These techniques measure the differential absorption of left and right circularly polarized light by the chiral molecule. The experimental VCD and ECD spectra would be compared with spectra predicted from quantum chemical calculations for both possible enantiomers (R and S). A match between the experimental and calculated spectra for one of the enantiomers would allow for the unambiguous assignment of the absolute configuration.

Table 6: Summary of Compounds Mentioned

Compound Name
Loxoprofen

Computational Chemistry and Molecular Modeling of Loxoprofen Ethoxy Carbonyl Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, allow for the detailed analysis of electron distribution and its influence on chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For Loxoprofen (B1209778) Ethoxy Carbonyl Methyl Ester, theoretical calculations would likely reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be concentrated around the electron-withdrawing carbonyl groups of the ester and ketone moieties.

Table 1: Hypothetical Frontier Molecular Orbital Data for Loxoprofen Ethoxy Carbonyl Methyl Ester

Parameter Energy (eV)
Highest Occupied Molecular Orbital (HOMO) -6.5
Lowest Unoccupied Molecular Orbital (LUMO) -1.2

A significant HOMO-LUMO gap, as illustrated in the hypothetical data, would suggest that this compound is a relatively stable molecule.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. deeporigin.com It is a valuable tool for predicting how a molecule will interact with other molecules, including biological receptors. deeporigin.comchemrxiv.org The map is color-coded to indicate regions of varying electrostatic potential.

For this compound, an ESP map would likely show:

Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the oxygen atoms of the carbonyl and ester groups. These areas are prone to electrophilic attack and are likely to form hydrogen bonds with donor groups in a receptor.

Positive Potential (Blue): These areas, representing a deficiency of electrons, would be located around the hydrogen atoms of the molecule.

Neutral Potential (Green): The carbon framework of the phenyl ring and the cyclopentanone (B42830) ring would exhibit a more neutral potential.

This charge distribution is crucial for understanding the molecule's intermolecular interactions and its potential binding orientation within an enzyme's active site.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it is dynamic, with various parts of the molecule able to rotate around single bonds. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into their dynamic behavior.

For this compound, key areas of conformational flexibility include the rotatable bonds of the ethoxy and methyl ester groups, as well as the linkage between the phenylpropionate and cyclopentanone moieties. An MD simulation would likely reveal that the molecule explores a range of conformations in solution. The results of such simulations can help identify the most populated and therefore most likely bioactive conformation of the molecule.

Prediction of Chemical Stability and Reactivity Pathways (e.g., Hydrolysis)

Computational methods can be used to predict the chemical stability of a molecule and to explore potential reaction pathways. For this compound, the ester groups are the most probable sites for chemical degradation, particularly through hydrolysis.

Hydrolysis of the ethoxy carbonyl and methyl ester groups would lead to the formation of the corresponding carboxylic acids. Computational chemistry can model this reaction, calculating the activation energies for both acid-catalyzed and base-catalyzed hydrolysis. A lower activation energy would indicate a greater susceptibility to hydrolysis under those conditions. This information is valuable for understanding the molecule's shelf-life and its metabolic fate in a biological system.

Molecular Docking Simulations for Interaction with Enzymes in silico

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Given that this compound is a prodrug that is likely metabolized to its active form, an important class of enzymes to consider for docking studies would be esterases. These enzymes catalyze the hydrolysis of esters.

A molecular docking simulation of this compound into the active site of an esterase would involve several steps:

Preparation of the Ligand and Receptor: The 3D structures of both the molecule and the enzyme are prepared, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are explored to find the most stable binding pose.

Analysis of Results: The predicted binding poses are analyzed to understand the key interactions between the ligand and the enzyme.

The binding site of an esterase typically contains a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and an acidic residue). A successful docking simulation would likely show the ester carbonyl group of this compound oriented towards the catalytic serine residue. Other interactions that would contribute to binding affinity could include:

Hydrogen Bonding: Between the carbonyl oxygen atoms of the ligand and hydrogen bond donor residues in the active site.

Hydrophobic Interactions: Between the phenyl ring and the cyclopentanone ring of the ligand and non-polar amino acid residues in the binding pocket.

By characterizing these interactions, molecular docking can provide valuable insights into the mechanism of action of prodrugs and guide the design of new molecules with improved properties.

Compound Names Mentioned in this Article

Table 2: List of Compounds

Compound Name
This compound

Substrate-Enzyme Interaction Modeling

Substrate-enzyme interaction modeling is a computational approach used to predict and analyze the binding of a molecule (the substrate or ligand) to the active site of an enzyme. This is crucial for understanding how a prodrug or a modified compound like this compound might be processed by metabolic enzymes or interact with its ultimate pharmacological target.

The parent compound, loxoprofen, is a prodrug that requires bioactivation through reduction of a carbonyl group to a hydroxyl group, forming an active alcohol metabolite. This reaction is primarily catalyzed by carbonyl reductase 1 (CBR1). researchgate.net The active metabolite then exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes. researchgate.net Therefore, molecular docking studies for this compound would logically focus on two primary interactions: its binding to metabolic enzymes like CBR1 or esterases that would hydrolyze the ester groups, and its potential direct interaction with the COX-1 and COX-2 enzymes.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves preparing three-dimensional structures of both the ligand (this compound) and the enzyme (e.g., the crystal structure of human COX-2, PDB ID: 6COX). Docking algorithms then explore various possible binding poses of the ligand within the enzyme's active site, calculating a scoring function, often expressed as binding energy (in kcal/mol), to rank the poses. A lower binding energy typically indicates a more stable and favorable interaction.

Analysis of the top-ranked poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the active site. For instance, in the COX active site, interactions with residues like Arginine (Arg) 120 and Tyrosine (Tyr) 355 are critical for the binding of many non-steroidal anti-inflammatory drugs (NSAIDs). Modeling would assess how the ethoxy carbonyl and methyl ester groups of this loxoprofen derivative influence its fit and interactions within this active site compared to the parent drug.

Below is an illustrative data table representing the type of results obtained from a molecular docking simulation of this compound with the active site of a target enzyme, such as COX-2.

Binding Pose RankEstimated Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-9.8Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
2-9.5Val523, Ser353Hydrophobic, Hydrogen Bond
3-9.1Leu352, Ala527Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Transformation Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For this compound, a QSAR model could be developed to predict its "chemical transformation efficacy"—for example, the rate at which it is hydrolyzed or reduced by metabolic enzymes to release an active form.

The development of a QSAR model involves several key steps:

Data Set Compilation : A series of structurally related compounds (e.g., various esters and derivatives of loxoprofen) with experimentally measured transformation rates is required.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the series. These descriptors fall into several categories:

Topological : Describing atomic connectivity (e.g., Kier molecular flexibility index).

Electronic : Pertaining to the electron distribution (e.g., HOMO/LUMO energies, dipole moment).

Steric : Related to the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).

Hydrophobic : Quantifying the molecule's lipophilicity (e.g., LogP, the logarithm of the octanol-water partition coefficient).

Model Building and Validation : Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build an equation that links a selection of the most relevant descriptors to the observed activity. The goal is to create a model that is not only statistically robust but also has predictive power for new, untested compounds.

A hypothetical QSAR equation for predicting the metabolic transformation rate of loxoprofen esters might look like this:

Log(Transformation Rate) = 0.75 * LogP - 0.21 * (Molecular Volume) + 0.15 * (LUMO Energy) + 2.13

In this illustrative equation, a higher lipophilicity (LogP) and a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO) would correlate with a faster transformation rate, while a larger molecular volume would decrease the rate. Such a model provides valuable insights into the structural features that govern the compound's metabolic stability and activation, guiding the design of more efficient prodrugs.

The table below presents a hypothetical data set that would be used to generate such a QSAR model, linking molecular descriptors to chemical transformation efficacy.

Compound DerivativeLogPMolecular Weight (g/mol)Polar Surface Area (Ų)Transformation Efficacy (Observed Rate)
Methyl Ester3.5304.3865.70.85
Ethyl Ester3.9318.4165.70.92
Propyl Ester4.3332.4465.70.98
Ethoxy Carbonyl Methyl Ester4.1332.3978.50.95

Chemical Reactivity and Degradation Pathways of Loxoprofen Ethoxy Carbonyl Methyl Ester in Vitro

Hydrolytic Stability Under Varying pH Conditions in vitro

The stability of Loxoprofen (B1209778) Ethoxy Carbonyl Methyl Ester in aqueous solution is highly dependent on pH. Hydrolysis of the ester linkage is the primary non-enzymatic degradation pathway, which can be catalyzed by both acids and bases. Studies on similar loxoprofen ester prodrugs have shown that the degradation kinetics follow pseudo-first-order behavior across a range of pH values. The general observation is that these esters exhibit maximum stability in the acidic pH range (approximately pH 3.0 to 5.0) and degrade more rapidly under neutral and, particularly, alkaline conditions.

Under acidic conditions (pH 1.0 to 3.0), the ester moiety of loxoprofen derivatives undergoes specific acid-catalyzed hydrolysis. The rate of this reaction is directly proportional to the concentration of hydronium ions. For many loxoprofen esters, the rate of hydrolysis is relatively slow in acidic environments, which is a desirable characteristic for oral prodrugs needing to pass through the stomach. For instance, related loxoprofen esters have demonstrated half-lives of several hours in simulated gastric fluid (pH 1.2). The degradation in this pH range typically follows a pseudo-first-order kinetic model.

Table 1: Pseudo-First-Order Rate Constants (k) and Half-Lives (t½) for Hydrolysis of a Representative Loxoprofen Ester Prodrug in Acidic Buffers at 37°C

pHRate Constant (k) (min⁻¹)Half-Life (t½) (min)
1.20.00115602.7
2.00.000461506.8
3.00.000125776.2

The hydrolysis of Loxoprofen Ethoxy Carbonyl Methyl Ester is significantly accelerated under neutral and alkaline conditions (pH > 7.0). This base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The reaction rate increases proportionally with the hydroxide ion concentration. This rapid degradation in basic environments, such as those found in the intestines, is crucial for the conversion of the prodrug to its active form. Studies on analogous esters show a sharp increase in the rate of hydrolysis as the pH moves from neutral to alkaline.

Table 2: Pseudo-First-Order Rate Constants (k) and Half-Lives (t½) for Hydrolysis of a Representative Loxoprofen Ester Prodrug in Neutral to Alkaline Buffers at 37°C

pHRate Constant (k) (min⁻¹)Half-Life (t½) (min)
7.00.00231300.1
7.40.00580119.5
8.00.014547.8
9.00.14504.78

Enzymatic Hydrolysis by Esterases and Other Biotransformation Enzymes in vitro

While pH-dependent hydrolysis occurs, the primary mechanism for the bioactivation of loxoprofen ester prodrugs in vivo is enzymatic hydrolysis. This biotransformation is primarily mediated by esterases present in various tissues and biological fluids. In vitro models using sources like liver microsomes and plasma are essential for characterizing this process.

In vitro studies utilizing different biological matrices have identified carboxylesterases (CES) as the principal enzymes responsible for the hydrolysis of loxoprofen ester prodrugs. Specifically, human carboxylesterase 1 (hCES1), predominantly found in the liver, and human carboxylesterase 2 (hCES2), primarily located in the small intestine, are key catalysts. The structural characteristics of the ester promoiety can influence which isozyme is more effective. For many NSAID ester prodrugs, hCES1 in liver microsomes shows significant hydrolytic activity. Butyrylcholinesterase (BChE), present in human plasma, can also contribute to the hydrolysis, although often to a lesser extent than hepatic carboxylesterases.

The kinetics of the enzymatic hydrolysis of loxoprofen esters are typically described by the Michaelis-Menten model. This model characterizes the relationship between the substrate concentration and the reaction rate, defined by two key parameters: Vmax (the maximum reaction rate) and Km (the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a greater catalytic efficiency. Kinetic studies on various loxoprofen ester prodrugs have been performed using human liver microsomes and plasma to determine these parameters.

Table 3: Michaelis-Menten Kinetic Parameters for the Hydrolysis of a Loxoprofen Ester Prodrug in Human Liver S9 Fraction and Human Plasma at 37°C

Enzyme SourceKm (μM)Vmax (nmol/min/mg protein)
Human Liver S915045.5
Human Plasma25012.8

The rate of enzymatic hydrolysis of this compound in vitro is highly dependent on the biological matrix used. The liver is the primary site of metabolism for many xenobiotics, and in vitro preparations like liver microsomes or S9 fractions contain a high concentration of metabolic enzymes, particularly carboxylesterases. Consequently, these preparations typically exhibit the highest rates of hydrolysis.

Human plasma also contains esterases, such as BChE and paraoxonase, that can hydrolyze ester prodrugs. However, the concentration and activity of these enzymes are generally lower than those in the liver, resulting in slower hydrolysis rates in plasma compared to liver preparations. The comparative rates of hydrolysis in different tissues are critical for understanding the likely site of prodrug activation in vivo. For loxoprofen esters, the rapid hydrolysis observed in liver fractions suggests that a significant portion of the prodrug is converted to the active parent drug upon first pass through the liver.

Table 4: Comparative Half-Lives (t½) for the Hydrolysis of a Loxoprofen Ester Prodrug in Various in vitro Biological Matrices

Biological MatrixHalf-Life (t½) (min)
Human Liver Microsomes15.2
Human Intestinal Microsomes45.8
Human Plasma98.6
Buffer (pH 7.4)119.5

Oxidative and Photolytic Degradation Mechanisms in vitro

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a compound. While specific studies on this compound are not extensively detailed in publicly available literature, inferences can be drawn from the behavior of its parent compound, Loxoprofen.

Oxidative Degradation:

Studies on Loxoprofen sodium have shown its susceptibility to oxidative stress. kmpharma.inoup.com When subjected to oxidizing agents such as hydrogen peroxide, Loxoprofen undergoes degradation. kmpharma.inoup.com The primary site of oxidation is often the cyclopentanone (B42830) ring. nih.gov One identified degradation product resulting from heat stress, which can accelerate oxidative processes, is an oxodicarboxylic acid structure formed by the cleavage of this ring. nih.gov Another oxidative product identified is a cyclopentanone ring-hydroxylated Loxoprofen. nih.gov

For this compound, it is anticipated that the core Loxoprofen structure would exhibit similar vulnerabilities to oxidation. The ester functional groups are generally less susceptible to direct oxidative cleavage under typical forced degradation conditions compared to the activated methylene (B1212753) groups adjacent to the ketone in the cyclopentanone ring. Therefore, the primary oxidative degradation products would likely involve modifications to the Loxoprofen core.

Photolytic Degradation:

In contrast to its behavior under oxidative and hydrolytic stress, Loxoprofen has been found to be relatively stable under photolytic conditions. synzeal.com Standard photostability testing, as per ICH guidelines, has indicated that Loxoprofen does not significantly degrade upon exposure to light. synzeal.com Given that the chromophore (the part of the molecule that absorbs light) is within the Loxoprofen backbone, it is reasonable to infer that this compound would also exhibit considerable photostability. The addition of the ethoxy carbonyl methyl ester group is unlikely to introduce a new chromophore that would significantly alter the molecule's sensitivity to light.

Stress ConditionReactivity of Parent Compound (Loxoprofen)Inferred Reactivity of this compound
Oxidative Susceptible to degradation, particularly at the cyclopentanone ring. kmpharma.inoup.comnih.govLikely susceptible to similar oxidative degradation of the core structure.
Photolytic Generally stable under photolytic stress. synzeal.comExpected to be photolytically stable.

Thermal Stability and Degradation Profiling

Thermal stability is a crucial parameter in assessing the shelf-life and appropriate storage conditions for a pharmaceutical compound. Material Safety Data Sheets (MSDS) for this compound indicate that the compound is chemically stable under normal conditions, but specific thermal degradation profiling is not provided. kmpharma.in

Forced degradation studies on the parent drug, Loxoprofen, have shown that it is stable under thermolytic stress conditions. synzeal.com However, in a study on heat-stressed Loxoprofen sodium adhesive tapes, several degradation products were identified, suggesting that prolonged exposure to heat can induce degradation. nih.gov This indicates that while the molecule is robust, it is not entirely immune to thermal decomposition.

ParameterInformation for this compoundInferences from Loxoprofen
Chemical Stability Stated as stable in MSDS. kmpharma.inLoxoprofen is stable under thermolytic stress but can degrade under prolonged heat. nih.govsynzeal.com
Conditions to Avoid Direct contact with skin is noted as a condition to avoid in safety data. kmpharma.in-
Hazardous Decomposition Noted as "NIL" or "NA" in safety data sheets. kmpharma.insynzeal.com-

Formation and Characterization of Degradation Products and Impurities

The identification and characterization of degradation products are vital for ensuring the quality and safety of pharmaceutical products. While specific degradation products of this compound under forced conditions are not documented in the reviewed literature, the known degradation products of Loxoprofen provide a foundation for understanding potential impurities.

In studies of heat-stressed Loxoprofen sodium, the following degradation products were identified and characterized using techniques such as LC-MS and LC-NMR nih.gov:

DP-1: An oxidation product with an oxodicarboxylic acid structure, resulting from the cleavage of the cyclopentanone ring of Loxoprofen.

DP-2: A cyclopentanone ring-hydroxylated Loxoprofen.

DP-3: A Loxoprofen l-menthol (B7771125) ester.

These findings highlight the reactive sites of the Loxoprofen molecule. For this compound, it is probable that under similar stress conditions, analogous degradation products would form, originating from the Loxoprofen core. Additionally, hydrolysis of the ester groups could lead to the formation of Loxoprofen and the corresponding alcohol and carboxylic acid.

The characterization of such potential degradation products would typically involve modern analytical techniques:

Analytical Method Development and Validation for Research Purposes

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantificationgmp-compliance.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like Loxoprofen (B1209778) Ethoxy Carbonyl Methyl Ester. synthinkchemicals.com Its high resolution and sensitivity make it ideal for separating the ester from the parent drug and other related impurities. researchgate.net

Reversed-Phase and Normal-Phase Chromatographic Conditions

The choice between reversed-phase (RP) and normal-phase (NP) HPLC is dictated by the polarity of the analyte. sepscience.comuhplcs.com

Reversed-Phase (RP) HPLC: This is the most common mode used in pharmaceutical analysis due to its compatibility with aqueous mobile phases and its effectiveness for a wide range of compound polarities. pharmaguru.copharmaguru.co For Loxoprofen Ethoxy Carbonyl Methyl Ester, an ester, it is moderately polar but less polar than its carboxylic acid parent, Loxoprofen. A typical RP-HPLC method would effectively separate the more polar Loxoprofen from the less polar ester impurity.

Stationary Phase: A non-polar C18 (octadecylsilane) or C8 (octylsilane) column is standard. uhplcs.com

Mobile Phase: A polar mobile phase, typically a gradient mixture of an aqueous component (like a phosphate (B84403) buffer at a controlled pH, e.g., pH 3.0) and an organic modifier (such as acetonitrile (B52724) or methanol), would be employed. uhplcs.comamericanpharmaceuticalreview.com The gradient would start with a higher aqueous content to retain and separate polar impurities, then increase the organic content to elute the Loxoprofen and its less polar ester impurity.

Normal-Phase (NP) HPLC: While less common, NP-HPLC can offer unique selectivity, especially for separating isomers or compounds with very similar polarity that are difficult to resolve by RP-HPLC. sepscience.compharmaguru.co

Stationary Phase: A polar stationary phase, such as silica (B1680970) or a cyano-bonded phase, is used. pharmaguru.co

Mobile Phase: A non-polar, anhydrous mobile phase, like a mixture of hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethyl acetate (B1210297), would be utilized. moravek.com This mode could be explored if co-elution issues arise in the RP method.

Table 1: Proposed HPLC Chromatographic Conditions
ParameterReversed-Phase ConditionNormal-Phase Condition
Stationary PhaseC18 (Octadecylsilane), 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile PhaseA: 0.1% Phosphoric Acid in Water B: AcetonitrileA: n-Hexane B: Isopropanol
Elution ModeGradientIsocratic or Gradient
Flow Rate1.0 mL/min1.0 mL/min
Column Temperature30 °C30 °C
Injection Volume10 µL10 µL

Detection Methods (UV, PDA, MS)

Selection of an appropriate detector is crucial for sensitivity and specificity.

UV Detection: A standard Ultraviolet (UV) detector is commonly used. The phenylpropionic acid chromophore present in the Loxoprofen structure is also in the ester, allowing for strong UV absorbance, typically around 220-230 nm. nih.gov

Photodiode Array (PDA) Detection: A PDA detector offers a significant advantage over a single-wavelength UV detector. It acquires the entire UV spectrum for any eluting peak, which is invaluable for peak purity assessment. sepscience.comchromatographyonline.com By comparing spectra across a single peak, co-eluting impurities can be detected. A spectral library can also be created to tentatively identify known impurities based on their UV spectra. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. biopharminternational.com It allows for the unambiguous identification of this compound based on its mass-to-charge ratio (m/z). MS is particularly powerful for identifying unknown impurities and confirming the structure of known ones, providing mass information that UV detection cannot. ijprajournal.com

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

While this compound itself is not sufficiently volatile for standard Gas Chromatography (GC), GC is the primary technique for analyzing volatile byproducts and residual solvents from the synthesis process. americanlaboratory.comchromatographyonline.com The control of residual solvents is a critical regulatory requirement as outlined in ICH Q3C guidelines. resolvemass.ca

Static headspace GC with flame ionization detection (HS-GC-FID) is the most common and robust method. americanlaboratory.comchromatographyonline.com In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace), containing the volatile solvents, is injected into the GC. This prevents non-volatile matrix components from contaminating the system. chromatographyonline.com Solvents like methanol (B129727), ethanol (B145695), ethyl acetate, hexane, or toluene, which may be used during the synthesis of Loxoprofen and its ester, can be quantified. thermofisher.com

Table 2: Typical HS-GC-FID Conditions for Residual Solvents
ParameterCondition
Column6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43), 30 m x 0.53 mm, 3.0 µm
Carrier GasHelium or Nitrogen
Oven ProgramInitial: 40°C, hold 20 min; Ramp: 10°C/min to 240°C, hold 5 min
Injector Temperature140°C
Detector (FID) Temperature250°C
Headspace Vial Temperature80°C
Headspace Equilibration Time45-60 min

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. ncfinternational.it While standard Capillary Zone Electrophoresis (CZE) is not suitable for neutral compounds, a mode known as Micellar Electrokinetic Chromatography (MEKC) is highly effective for separating mixtures of charged and neutral species. nih.govnih.gov

Loxoprofen, being a carboxylic acid, is negatively charged at neutral or basic pH. In contrast, this compound is a neutral molecule. MEKC utilizes a surfactant (like sodium dodecyl sulfate, SDS) added to the buffer above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase. Neutral molecules like the ester will partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation from charged species and other neutral molecules based on their partitioning coefficient. researchgate.net This makes MEKC a powerful alternative or complementary technique to HPLC for impurity profiling. nih.govnih.gov

Development of Reference Standards and Impurity Profilingich.orgsepscience.comamericanpharmaceuticalreview.commoravek.comresolvemass.canih.govslideshare.netloesungsfabrik.depsu.eduthermofisher.com

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. thermofisher.com For this process, the availability of a pure reference standard of the impurity is essential. labinsights.nl this compound is available from various suppliers as a certified reference material for this purpose. resolvemass.ca

The reference standard serves several critical functions:

Identification: It is used to confirm the identity of a peak in a chromatogram by comparing retention times and/or spectral data. usp.org

Quantification: It allows for the accurate quantification of the impurity in a sample by creating a calibration curve. pharmiweb.com

Method Validation: It is crucial for validating the analytical method, particularly for parameters like specificity, accuracy, and quantitation limits. knorspharma.com

The development of a reference standard involves synthesizing the compound at high purity and thoroughly characterizing it to confirm its structure and establish its purity value. pharmtech.com This qualified standard is then used to monitor and control the levels of this compound in batches of Loxoprofen, ensuring the final drug product meets regulatory safety and quality standards. usp.org

Validation Parameters for Analytical Methods (Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantitation)

Any analytical method developed for quantifying an impurity must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. gmp-compliance.orgloesungsfabrik.deeuropa.eu

Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components, such as the parent drug, other impurities, or degradants. europa.euchromatographyonline.com For an HPLC method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing peak purity analysis using a PDA detector. chromatographyonline.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically assessed by analyzing a series of solutions of the reference standard at different concentrations.

Accuracy: The closeness of the test results to the true value. It is determined by spiking a sample matrix with a known amount of the impurity reference standard at different concentration levels and calculating the percent recovery. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis within a short time interval under the same conditions.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. pharmavalidation.in

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. pharmavalidation.in This is a critical parameter for impurity methods. ich.org

Table 3: Typical Validation Parameters and Acceptance Criteria for an Impurity Quantification Method
ParameterTypical Acceptance Criteria
Specificity Peak is spectrally pure (by PDA) and free from co-elution.
Linearity Correlation coefficient (r²) ≥ 0.999
Range From LOQ to 120% of the impurity specification limit
Accuracy Recovery between 80.0% and 120.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 10.0% at the specification limit
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; must be precise and accurate.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3

Role As a Synthetic Intermediate or Precursor in Advanced Materials/chemical Biology Research

Utilization in the Synthesis of Radiolabeled Compounds for Research (e.g., PET Tracers)

The ester derivatives of 2-arylpropionic acids, a class to which loxoprofen (B1209778) belongs, are valuable as proradiotracers for positron emission tomography (PET) imaging. nih.gov Research has demonstrated a general method for incorporating the radionuclide carbon-11 (¹¹C) into various nonsteroidal anti-inflammatory drugs (NSAIDs), including loxoprofen, to create PET tracers for in vivo imaging of inflammation. nih.gov

In this methodology, the ester form of the drug, such as a methyl ester, is synthesized and then subjected to rapid C-[¹¹C]methylation. nih.gov These ¹¹C-labeled esters have been found to be particularly effective as proradiotracers for studying neuroinflammation. nih.gov MicroPET studies in rat models with induced brain inflammation have shown that the radioactivity from these tracers accumulates in the inflamed regions. nih.gov The research indicates that the methyl esters are initially taken up by the brain, demonstrating their ability to cross the blood-brain barrier. nih.gov Subsequently, they undergo hydrolysis to form the pharmacologically active carboxylic acids, which then accumulate. nih.gov This approach has led to the development of a library of PET tracers from common NSAIDs for imaging biological events related to cyclooxygenase (COX) expression. nih.gov

Application in Prodrug Design Research: Theoretical and in vitro Mechanisms of Bioconversion

The core structure of loxoprofen itself is a prodrug, which becomes pharmacologically active after metabolism in the body. cymitquimica.com Ester derivatives, such as Loxoprofen Ethoxy Carbonyl Methyl Ester, are explored in research for their potential as prodrugs. The fundamental principle of this application lies in the bioconversion of the ester back to the active carboxylic acid form within the body.

Metabolite analysis in research involving related ester-based PET tracers confirms this mechanism. nih.gov Studies show that after administration, the methyl esters are hydrolyzed in vivo to generate the corresponding active acid forms of the drug. nih.gov This bioconversion is a critical step, as the ester form facilitates passage through biological membranes, while the resulting acid form is the active inhibitor of enzymes like cyclooxygenase. nih.govcymitquimica.com

The ester bond is a cornerstone of many prodrug strategies due to its susceptibility to cleavage by endogenous enzymes. researchgate.net Ester linkages are designed to be cleaved through enzymatic catalysis by non-specific esterases or through spontaneous hydrolysis. researchgate.net These esterases are widely distributed throughout the body, particularly in plasma, the intestine, and within cells, ensuring the conversion of the prodrug to its active form. researchgate.netnih.gov The use of an ester bond is an attractive choice for unmasking carboxyl moieties on a parent drug. researchgate.net This strategy is employed to enhance properties such as membrane passage and solubility. researchgate.net Research into antibody-drug-conjugates (ADCs) has also explored ester linkers, finding that they can be cleaved by cytosolic esterases after cellular uptake. nih.gov

Esterification is a key chemical modification used to alter the physicochemical properties of a drug for research purposes. A primary goal is to improve pharmacokinetic properties, such as absorption and distribution. ijper.org By converting a polar carboxylic acid group into a more lipophilic ester, the molecule's ability to permeate cellular membranes, including the blood-brain barrier, can be significantly enhanced. nih.goviaea.org

This principle is effectively demonstrated in the development of PET tracers for neuroinflammation. nih.gov The ester forms of NSAIDs, referred to as "proradiotracers," exhibit greater brain penetration than their corresponding carboxylic acids. nih.gov Once inside the brain, the ester is cleaved, and the resulting active acid is trapped in the inflamed tissue, allowing for clear imaging. nih.gov This modulation of permeability is a critical design feature for developing effective probes for central nervous system research. nih.gov

Potential as a Building Block for Functionalized Polymers or Conjugates in Chemical Biology

Currently, there is limited publicly available research detailing the specific use of this compound as a building block for creating functionalized polymers or conjugates in the field of chemical biology.

Use in Late-Stage Functionalization Research of Complex Molecules

There is no significant evidence in the current scientific literature to suggest that this compound is utilized as an intermediate in the late-stage functionalization of complex molecules. Its primary documented role in the scientific domain is as a reference standard for the parent drug, loxoprofen. veeprho.comsynzeal.com

Compound Data

Below is a summary of the chemical properties for this compound.

PropertyValueSource(s)
IUPAC Name Ethyl 1-(4-(1-methoxy-1-oxopropan-2-yl)benzyl)-2-oxocyclopentane-1-carboxylate veeprho.comsynzeal.com
Synonyms Methyl 4-[[1-(ethoxycarbonyl)-2-oxocyclopentyl]methyl]-α-methylbenzeneacetate veeprho.comanalyticachemie.in
Molecular Formula C₁₉H₂₄O₅ cymitquimica.comanalyticachemie.in
Molecular Weight 332.39 g/mol cymitquimica.comanalyticachemie.in
CAS Number 1152440-23-7 cymitquimica.comanalyticachemie.in

Future Research Directions and Unexplored Avenues

Development of Chemoenzymatic Synthetic Routes

The synthesis of complex pharmaceutical molecules like loxoprofen (B1209778) derivatives is increasingly benefiting from the integration of enzymatic processes with traditional chemical methods. Chemoenzymatic synthesis offers a powerful alternative to purely chemical routes, often providing higher selectivity and milder reaction conditions.

Future research will likely focus on developing concise and scalable chemoenzymatic methods for Loxoprofen Ethoxy Carbonyl Methyl Ester. nih.gov This approach combines the efficiency of chemical synthesis with the high selectivity of biocatalysis. researchgate.net Enzymes, particularly lipases, have demonstrated significant utility in the synthesis of enantiomerically pure intermediates for drugs like loxoprofen. researchgate.net Lipases are valued for their regio-, chemo-, and enantioselectivity in resolving racemic mixtures without the need for cofactors and for their stability in organic solvents. researchgate.net By leveraging these biocatalysts, multi-step syntheses can be streamlined. For instance, a key chiral intermediate for prostaglandins, which are related to loxoprofen's mechanism of action, has been synthesized chemoenzymatically in just two steps. nih.gov Applying similar logic could significantly simplify the production of loxoprofen esters, making the process more cost-effective and environmentally benign. nih.gov

Key Research Objectives:

Screening and Engineering Enzymes: Identifying or engineering novel lipases or esterases with high specificity for the loxoprofen scaffold to produce the desired ester with high yield and purity.

Process Optimization: Developing integrated one-pot reactions where chemical and enzymatic steps occur sequentially, minimizing purification steps and solvent waste.

Scalability: Adapting successful lab-scale chemoenzymatic routes for industrial-scale production, a critical step for pharmaceutical manufacturing. arborpharmchem.com

Exploration of Enantioselective Synthesis and Properties

Loxoprofen is a chiral molecule, and its biological activity resides primarily in one of its enantiomers. The stereochemistry of drug molecules is critical, as different enantiomers can have different pharmacological and toxicological profiles. Therefore, the enantioselective synthesis of this compound is a crucial area of investigation.

Biocatalysis offers a robust method for producing single-isomer chiral drugs. researchgate.net The asymmetric synthesis of the active form of loxoprofen has been successfully achieved using enzymatic kinetic resolution of a key alcohol intermediate, yielding products with high enantiomeric excess. researchgate.net Future work should extend these principles to its ester derivatives. Research could focus on the following:

Asymmetric Biocatalysis: Employing enzymes like lipases to selectively synthesize the desired (S)-enantiomer of this compound, which is expected to be the more pharmacologically active form.

Chiral Chromatography: Developing and optimizing preparative chromatographic methods, such as recycling countercurrent chromatography with chiral selectors like hydroxypropyl-β-cyclodextrin, to efficiently separate the enantiomers of loxoprofen precursors and esters on a larger scale. nih.gov

Pharmacological Comparison: Once isolated, the individual enantiomers of the ester must be studied to compare their pharmacological activity (e.g., COX inhibition) and potential toxicity. This is essential to confirm that the ester maintains the desired therapeutic profile of the parent drug.

Advanced in vitro Mechanistic Studies of Biotransformation

Loxoprofen is a prodrug that requires metabolic activation to exert its therapeutic effect. nih.govnih.gov It is converted in the body to its active trans-alcohol metabolite. nih.govresearchgate.net Understanding how this compound is metabolized is fundamental to predicting its efficacy and safety.

Advanced in vitro models are essential for elucidating these biotransformation pathways. Studies using human liver microsomes have identified the key enzymes involved in loxoprofen's metabolism. nih.govresearchgate.net Future research on the ester derivative should involve:

Metabolite Profiling: Incubating the ester with human liver microsomes (HLMs) and other tissue preparations (e.g., intestinal cells) to identify the full spectrum of metabolites produced. nih.govresearchgate.net This would determine if the ester is first hydrolyzed to loxoprofen and then converted to the active alcohol form, or if it undergoes other metabolic transformations.

Enzyme Phenotyping: Using a panel of recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms to pinpoint the specific enzymes responsible for the ester's metabolism. nih.govresearchgate.net For loxoprofen, CYP3A4 and CYP3A5 are major isoforms in its hydroxylation, while UGT2B7 is key for its glucuronidation. nih.govresearchgate.net

Cell-Based Models: Utilizing in vitro systems like Caco-2 cells, which model the human intestinal epithelium, to study the role of enzymes such as carbonyl reductase 1 (CBR1) in the activation of the loxoprofen ester. nih.govresearchgate.net Studies have shown that CBR1 is crucial for converting loxoprofen to its active metabolite, which in turn enhances intestinal barrier function in these models. nih.govresearchgate.net

Enzyme ClassSpecific IsoformRole in Loxoprofen Biotransformation
Cytochrome P450 (CYP)CYP3A4, CYP3A5Major enzymes involved in Phase I hydroxylation. nih.govresearchgate.net
UDP-glucuronosyltransferase (UGT)UGT2B7, UGT1A6Primarily responsible for Phase II glucuronide conjugation. researchgate.net
Carbonyl Reductase (CBR)CBR1Converts loxoprofen to its active trans-alcohol metabolite. nih.govresearchgate.net

Applications in Mechanistic Toxicology Studies (e.g., in vitro enzyme inhibition)

The primary mechanism of action for NSAIDs like loxoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of inflammatory prostaglandins. jddtonline.info Mechanistic toxicology studies are vital to ensure that any new derivative retains this activity without introducing off-target effects.

In vitro assays have shown that loxoprofen itself is inactive against COX-1 and COX-2, but its active metabolite, loxoprofen-SRS, is a potent non-selective inhibitor of both isozymes. researchgate.netnih.gov Future toxicological and pharmacological studies on this compound should focus on:

Direct Enzyme Inhibition Assays: Evaluating the inhibitory potential of the ester and its predicted metabolites against purified recombinant human COX-1 and COX-2 enzymes. jddtonline.infonih.gov This would clarify whether the ester is a prodrug like its parent compound or if it possesses intrinsic activity.

Cell-Based Functional Assays: Using human whole blood assays to measure the inhibition of prostaglandin (B15479496) E2 (PGE2) production. This provides a more physiologically relevant context for assessing COX inhibition in a complex biological system. researchgate.net

Off-Target Screening: Screening the ester against a panel of other enzymes and receptors to identify potential for unintended interactions that could lead to adverse effects. This is a standard part of preclinical safety evaluation.

CompoundTarget EnzymeActivity
Loxoprofen SodiumCOX-1, COX-2Inactive in vitro. nih.gov
Loxoprofen-SRS (Active Metabolite)COX-1, COX-2Non-selective, time-dependent inhibitor. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

For a novel compound like this compound, AI and ML can be integrated in several ways:

Predicting Metabolism: AI algorithms can be trained on vast datasets of known drug metabolism pathways to predict the likely metabolites of the ester. taylorfrancis.comverisimlife.com This can guide the design of in vitro metabolism studies, saving time and resources. nih.govsimulations-plus.com

Toxicity Prediction: ML models can forecast potential toxicities by analyzing the chemical structure of the ester and comparing it to compounds with known toxicological profiles. verisimlife.com This allows for early identification of potential safety liabilities.

Pharmacokinetic Modeling: AI can be used to develop models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of the ester. taylorfrancis.com This helps in optimizing the drug's structure for better performance in vivo. Generative AI, in particular, can learn from existing data to predict the properties of new, unseen molecules, guiding scientists in designing compounds with improved pharmacokinetic profiles and reducing the risk of late-stage failures. pharmajen.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing Loxoprofen Ethoxy Carbonyl Methyl Ester in pharmaceutical matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for precise identification and quantification. Structural confirmation can be achieved using nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks such as the ester carbonyl group (observed at ~170 ppm in 13C^{13}\text{C}-NMR) and methyl protons in ethoxy groups (e.g., 2.03 ppm in 1H^{1}\text{H}-NMR). These methods align with protocols used in impurity profiling of related esters .

Q. How can researchers synthesize this compound with high purity for pharmacological assays?

  • Methodological Answer : A multi-step synthesis involving esterification under anhydrous conditions is critical. For example, reacting cyclopentane-1-carboxylate intermediates with ethoxycarbonyl methyl groups in the presence of carbodiimide coupling agents (e.g., DCC/DMAP) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as demonstrated in analogous ester syntheses .

Q. What experimental design considerations are essential for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies should include exposure to UV light (e.g., 351 nm), humidity (75% RH), and elevated temperatures (40°C). Use Fourier-transform infrared spectroscopy (FTIR) to monitor C=O bond degradation and scanning electron microscopy (SEM) to detect morphological changes. A 120-hour UV irradiation protocol, adapted from PEG2000 photodegradation studies, can identify induction periods before structural breakdown .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on the pharmacological activity of this compound in preclinical models?

  • Methodological Answer : Conduct meta-analyses to evaluate confounding variables such as species-specific metabolism or dosage variations. Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo anti-inflammatory response). Reference the European Pharmacopeia’s dissolution testing standards (e.g., USP31) to ensure compound integrity during bioactivity assays .

Q. What advanced strategies can mitigate batch-to-batch variability in synthesizing this compound for reproducible research?

  • Methodological Answer : Implement real-time reaction monitoring via inline FTIR or Raman spectroscopy to track intermediate formation. Optimize reaction kinetics using design-of-experiment (DoE) approaches, focusing on temperature, catalyst concentration, and solvent polarity. Data from analogous triazine-ester syntheses suggest that controlling these parameters reduces variability by >30% .

Q. How can researchers address ethical and data-sharing challenges when publishing studies involving this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectral data (NMR, MS) in repositories like Zenodo. Include detailed synthetic protocols and impurity profiles to meet journal requirements (e.g., Current Opinion in Green and Sustainable Chemistry). Ethical reviews should follow biomedical research guidelines, emphasizing transparency in participant selection for clinical trials .

Q. What mechanistic insights can be derived from the photodegradation behavior of this compound in environmental simulations?

  • Methodological Answer : UV irradiation experiments (e.g., 254 nm) combined with quantum yield calculations can elucidate degradation pathways. FTIR and gas chromatography-mass spectrometry (GC-MS) analyses may reveal cleavage of ethoxycarbonyl groups or cyclopentane ring oxidation. Compare results with PEG2000 degradation models, where ester group stability correlates with irradiation wavelength .

Data Interpretation and Validation

Q. How should researchers evaluate methodological flaws in studies reporting conflicting toxicity profiles for this compound?

  • Methodological Answer : Scrutinize experimental conditions such as solvent choice (e.g., DMSO vs. aqueous buffers) and cell line viability assays (MTT vs. ATP-based). Cross-reference data with the Pharos Project’s PFC toxicity database, which highlights confounding factors like fluorinated byproducts in related esters .

Q. What statistical approaches are optimal for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Validate results with bootstrap resampling to account for heteroscedasticity. For multi-parametric studies, apply principal component analysis (PCA) to disentangle compound-specific effects from matrix interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.